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2-(Tetrahydrofuran-3-yl)pyrrolidine

Catalog No.
S14068353
CAS No.
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tetrahydrofuran-3-yl)pyrrolidine

Product Name

2-(Tetrahydrofuran-3-yl)pyrrolidine

IUPAC Name

2-(oxolan-3-yl)pyrrolidine

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-2-8(9-4-1)7-3-5-10-6-7/h7-9H,1-6H2

InChI Key

DALDPSNAIPWHRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2CCOC2

2-(Tetrahydrofuran-3-yl)pyrrolidine is a colorless to pale yellow liquid or crystalline solid, depending on its purity and storage conditions. The compound features a five-membered pyrrolidine ring connected to a five-membered tetrahydrofuran ring at the 3-position. This structure results in a chiral molecule with two stereogenic centers, leading to the possibility of different stereoisomers.

Due to its heterocyclic nature and the presence of a secondary amine group:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine nitrogen, forming N-oxides or other oxidized derivatives.
  • Reduction: While already in a reduced state, further reduction of the rings is possible under specific conditions, potentially leading to ring-opening products.
  • Nucleophilic Substitution: The secondary amine in the pyrrolidine ring can act as a nucleophile in various substitution reactions, allowing for functionalization at this position.
  • Alkylation and Acylation: The amine group can undergo alkylation or acylation reactions, leading to N-substituted derivatives.
  • Ring-opening reactions: Under certain conditions, either the pyrrolidine or tetrahydrofuran ring may undergo ring-opening reactions, especially in the presence of strong acids or specific catalysts.

While specific biological activities of 2-(Tetrahydrofuran-3-yl)pyrrolidine are not extensively reported in the available literature, compounds with similar structural features have shown various biological effects:

  • Enzyme Inhibition: Pyrrolidine-containing compounds often exhibit enzyme inhibitory activities, particularly against proteases and other hydrolytic enzymes.
  • Receptor Binding: The heterocyclic structure may allow for interactions with various biological receptors, potentially influencing neurotransmitter systems.
  • Antioxidant Properties: Some pyrrolidine derivatives have demonstrated antioxidant activities, which could be relevant for this compound as well.
  • Potential Neuroprotective Effects: Compounds containing tetrahydrofuran and pyrrolidine moieties have been investigated for neuroprotective properties in some studies.

The synthesis of 2-(Tetrahydrofuran-3-yl)pyrrolidine can be achieved through various methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both the tetrahydrofuran and pyrrolidine fragments .
  • Reduction of Precursors: Starting from a compound containing a pyrrole ring attached to a tetrahydrofuran, selective reduction can yield the desired product.
  • Ring-Closing Metathesis: This method can be used to form either the pyrrolidine or tetrahydrofuran ring, depending on the starting materials.
  • Hydrogenation: Catalytic hydrogenation of a suitable unsaturated precursor can lead to the formation of both saturated rings simultaneously.
  • Intramolecular Hydroamination: This method can be used to form the pyrrolidine ring from an amino-tetrahydrofuran precursor .

2-(Tetrahydrofuran-3-yl)pyrrolidine has potential applications in various fields:

  • Pharmaceutical Research: As a scaffold for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
  • Organic Synthesis: As a building block or intermediate in the synthesis of more complex molecules.
  • Catalysis: Potential use as a ligand in metal-catalyzed reactions or as an organocatalyst.
  • Materials Science: Incorporation into polymers or other materials to impart specific properties.

Interaction studies involving 2-(Tetrahydrofuran-3-yl)pyrrolidine could focus on:

  • Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor, potentially interacting with biological targets or other molecules.
  • Metal Coordination: The nitrogen atom in the pyrrolidine ring could coordinate with metal ions, forming complexes with potential catalytic or biological activities.
  • π-π Interactions: While not aromatic itself, the compound could interact with aromatic systems through CH-π interactions.
  • Hydrophobic Interactions: The saturated rings can participate in hydrophobic interactions, which could be important for binding to protein pockets or other biological targets.

Similar Compounds

Several compounds share structural similarities with 2-(Tetrahydrofuran-3-yl)pyrrolidine:

  • Pyrrolidine: The simplest analog, lacking the tetrahydrofuran ring.
  • Tetrahydrofuran: Shares the oxygen-containing five-membered ring structure.
  • 2-(Oxan-3-yl)pyrrolidine: A close analog where the tetrahydrofuran ring is replaced by a six-membered tetrahydropyran ring.
  • Proline: An amino acid with a pyrrolidine ring structure.
  • 3-(Pyrrolidin-2-yl)propan-1-ol: A linear analog where the tetrahydrofuran ring is opened.

The uniqueness of 2-(Tetrahydrofuran-3-yl)pyrrolidine lies in its combination of two different heterocyclic rings, providing a rigid structure with specific spatial arrangements of its functional groups. This unique structure can lead to distinct binding properties and reactivity compared to its simpler analogs, making it an interesting compound for various applications in chemistry and potentially in biological research .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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